molecular formula C14H10BrN3O2 B182228 4-((3-Bromophenyl)amino)quinazoline-6,7-diol CAS No. 169205-86-1

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

Numéro de catalogue: B182228
Numéro CAS: 169205-86-1
Poids moléculaire: 332.15 g/mol
Clé InChI: ASKAAPNTIIAMKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative characterized by a brominated phenylamino substituent at position 4 and hydroxyl groups at positions 6 and 6. The bromine atom at the phenyl ring may influence electronic properties and binding interactions, while the diol groups enhance solubility and hydrogen-bonding capacity .

Méthodes De Préparation

The synthesis of quinazoline derivatives, including 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, can be achieved through various methods. Some of the common synthetic routes include:

Analyse Des Réactions Chimiques

Acylation at the Primary Amino Group

The primary amino group at position 4 of the quinazoline core undergoes acylation under mild coupling conditions. For example:

  • Reactants : Acrylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl).
  • Conditions : Dry DMF, 0–20°C, 4.25 hours under nitrogen atmosphere .
  • Product : N-[4-[(3-Bromophenyl)amino]quinazolin-6-yl]acrylamide.
  • Yield : 45% after purification via column chromatography and recrystallization .

Mechanistic Insights :
The reaction proceeds via activation of the carboxylic acid (acrylic acid) by EDCI, forming an active ester intermediate. Nucleophilic attack by the primary amine generates the acrylamide derivative .

Reaction TypeReactantsConditionsYieldProductReference
AcylationAcrylic acid, EDCI·HClDMF, 0–20°C, 4.25 h, N₂45%N-[4-[(3-Bromophenyl)amino]quinazolin-6-yl]acrylamide

Functionalization of Hydroxyl Groups

The 6,7-diol groups on the quinazoline core are potential sites for alkylation or acylation, though explicit examples for this compound are not reported. Based on structural analogs (e.g., erlotinib) :

Potential Reactions :

  • Methylation : Using methyl iodide and a base (e.g., K₂CO₃) to form 6,7-dimethoxy derivatives.
  • Acylation : Reaction with acetic anhydride to form diacetate esters.

Challenges :

  • Steric hindrance from the adjacent hydroxyl groups may require protective strategies (e.g., silylation) for selective modification.

Biological Activity via Structural Modifications

Derivatives of this compound exhibit notable bioactivity, driving synthetic interest:

  • Anticancer Activity : Acylation products (e.g., acrylamide derivatives) show epidermal growth factor receptor (EGFR) inhibition .
  • Antitubercular Potential : Bromophenyl-substituted quinazolines demonstrate moderate activity against Mycobacterium tuberculosis (MIC ~1.25–20 μM) .

Key Findings :

  • The 3-bromophenyl group enhances target binding affinity in kinase inhibitors .
  • Hydroxyl groups contribute to solubility but may reduce metabolic stability .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition observed above 250°C .
  • pH Sensitivity : Hydroxyl groups may deprotonate under alkaline conditions, affecting reactivity.

Applications De Recherche Scientifique

Case Studies

  • Study on WHI-P154 : In vitro studies revealed that the EGF-P154 conjugate could enter glioblastoma cells rapidly, resulting in significant cell death at low concentrations (IC50 of approximately 813 nM). This specificity was notable as no cytotoxicity was observed in EGF-R-negative leukemia cells even at high concentrations .
  • Inhibition of β-catenin/Tcf-4 Pathway : Other derivatives have been identified as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is crucial in colorectal cancer. These compounds can induce apoptosis or growth suppression in cells that have lost APC function, suggesting their potential in cancer therapy .

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular properties. A study screened a series of 4-anilinoquinolines and quinazolines, identifying several novel inhibitors of Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited high potency against Mtb with minimal toxicity to human cells .

Data Table: Anti-Tubercular Activity

CompoundMIC90 Value (μM)Toxicity Level
Compound 340.63 - 1.25Limited
Compound 1>20None
Compound 3>10None

Viral Infections

The compound class has been explored for their antiviral properties, particularly against hepatitis C and other viral infections. Several quinazoline derivatives have been reported to exhibit biological activity against various pathogens, indicating their potential as antiviral agents .

Protein Kinase Inhibition

Quinazoline derivatives are recognized for their role as protein kinase inhibitors. This activity is critical for developing treatments for diseases characterized by aberrant kinase signaling, including various cancers .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-((3-Chloro-4-fluorophenyl)amino)quinazoline-6,7-diol (Compound 4)

  • Structural Differences : The phenyl ring substituents differ (3-chloro-4-fluoro vs. 3-bromo), altering steric and electronic profiles. Bromine’s larger atomic radius and lower electronegativity compared to chlorine/fluorine may affect receptor binding.
  • Synthesis : Synthesized via nucleophilic substitution of 4-chloroquinazoline-6,7-diyl bis(pivalate) with 3-chloro-4-fluoroaniline, followed by deprotection with NH₃/MeOH. Yield: 91% .
  • Analytical Data: LCMS (m/z 306.7 [M+H]⁺); NMR confirms regiochemistry via NOE and downfield shifts .

4-(3-Bromophenoxy)-6,7-dimethoxyquinazoline (Compound 236)

  • Structural Differences: Replaces the amino group with a phenoxy linker and substitutes diol groups with methoxy. Methoxy groups are electron-donating, contrasting with the diol’s hydrogen-bonding capacity.
  • Synthesis: Prepared by reacting 4-chloro-6,7-dimethoxyquinazoline with 3-bromophenol. Yield: 65% .
  • Physical Properties : Melting point 137–139°C; Rf 0.52 (CH₂Cl₂/MeOH + NH₃, 9:1) .
  • Relevance: No biological data provided, but methoxy-substituted quinazolines are often explored for kinase inhibition .

4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol

  • Structural Differences: Features hydroxymethyl groups at positions 6 and 7 instead of hydroxyls, and a bromophenol substituent.

Comparative Data Table

Compound Name Substituents Synthesis Yield Key Analytical Data Biological Relevance
4-((3-Bromophenyl)amino)quinazoline-6,7-diol 3-Br-phenylamino, 6,7-diol Not reported Exact mass: 331.04325 Unknown (theoretical potential)
Compound 4 3-Cl-4-F-phenylamino, 6,7-diol 91% LCMS m/z 306.7 [M+H]⁺ Keratinocyte differentiation
Compound 236 3-Br-phenoxy, 6,7-dimethoxy 65% Mp 137–139°C Unspecified (anticancer focus)
4- 2-Br-phenol, 6,7-hydroxymethyl Not reported N/A Structural analog (no data)

Key Observations

  • Synthetic Accessibility: Compound 4 achieves higher yields (91%) compared to Compound 236 (65%), possibly due to differences in reactivity between aniline and phenol nucleophiles .
  • Electronic Effects : Bromine’s polarizability may enhance π-π stacking in the target compound, whereas methoxy groups in Compound 236 could stabilize charge interactions .
  • Biological Implications : The diol groups in the target compound and Compound 4 likely improve water solubility, critical for bioavailability, whereas methoxy groups in Compound 236 may enhance membrane permeability .

Activité Biologique

4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative that has garnered attention for its significant biological activities, particularly in the realm of cancer research. This compound has been studied for its potential anti-cancer properties, especially against various human cancer cell lines, and its mechanisms of action have been elucidated through various biochemical studies.

The primary biological activity of this compound involves its interaction with human cancer cell lines such as PC-3 (prostate cancer), MGC-803 (gastric cancer), HGC-27 (gastric cancer), A549 (lung cancer), and H1975 (lung cancer). The compound exhibits potent anti-proliferative activity, particularly against MGC-803 cells, by inducing cell cycle arrest at the G1 phase. This action prevents the cells from progressing to the S phase for DNA replication, leading to significant cytotoxicity and apoptotic cell death at micromolar concentrations .

Biochemical Pathways

The compound affects several biochemical pathways:

  • Cell Cycle Regulation : Induces G1 phase arrest.
  • Apoptosis : Triggers programmed cell death in cancer cells.
  • Cytotoxicity : Demonstrates selective cytotoxicity against glioblastoma cells when conjugated with recombinant human epidermal growth factor (EGF), enhancing its therapeutic efficacy .

Pharmacokinetics

Research indicates that this compound exhibits cytotoxic activity against glioblastoma cells at micromolar concentrations. The compound's pharmacokinetic profile suggests that it can be effectively utilized in targeted therapies, particularly when combined with EGF to improve selectivity and potency against tumor cells .

Comparative Analysis

To understand its unique properties better, we can compare this compound with other quinazoline derivatives:

Compound NameBiological ActivityNotes
2-(4-bromophenyl)-quinazolin-4(3H)-one α-glucosidase inhibitory activitySimilar scaffold but different biological target.
2-(4-chlorophenyl)-quinazolin-4(3H)-one α-glucosidase inhibitory activityShares structural similarities but varies in potency and selectivity.
WHI-P154 Potent cytotoxic activity against glioblastoma cellsExhibits significant selectivity when conjugated with EGF .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity in Glioblastoma : A study demonstrated that this compound induced significant apoptosis in U373 and U87 glioblastoma cell lines at micromolar concentrations. The conjugation with EGF enhanced its uptake and cytotoxic effect specifically in glioblastoma cells while sparing normal cells .
  • Mechanistic Insights : Research indicated that the compound's ability to inhibit cell proliferation is linked to its structural features that allow it to bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways .
  • Inhibition of Mycobacterium tuberculosis : Although primarily focused on cancer therapy, related studies on quinazoline derivatives have shown potential anti-tubercular activities, indicating a broader spectrum of biological activities within this chemical class .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a halogenated quinazoline core with a substituted aniline. Key steps include:

  • Core functionalization : Start with a 6,7-dihydroxyquinazoline backbone, protecting hydroxyl groups (e.g., using methoxy or ethoxy groups) to prevent side reactions .
  • Buchwald-Hartwig coupling : React the halogenated quinazoline (e.g., 4-chloroquinazoline derivative) with 3-bromoaniline under palladium catalysis. Optimize ligand choice (e.g., XantPhos) and base (e.g., Cs₂CO₃) to enhance coupling efficiency .
  • Deprotection : Remove protecting groups (e.g., demethylation with BBr₃) to regenerate hydroxyl groups .

Critical Parameters :

  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics.
  • Temperature control (80–120°C) minimizes decomposition.
  • Purification via column chromatography or recrystallization ensures >97% purity .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CouplingPd(OAc)₂, XantPhos, Cs₂CO₃, DMF, 100°C65–7590–95
DeprotectionBBr₃, CH₂Cl₂, −78°C → RT80–85≥97

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., hydroxyl groups at C6/C7, bromophenylamino group at C4) .
    • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (MW = 388.3 g/mol) and isotopic pattern for bromine .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .
  • Solubility Profiling : Confirm DMSO solubility (200 mg/mL) for biological assays .

Q. What is the mechanistic basis for its EGFR inhibition, and how does its potency compare to other quinazoline-based inhibitors?

Methodological Answer: The compound competitively inhibits EGFR tyrosine kinase by binding to the ATP pocket. Key structural features:

  • Quinazoline core : Anchors the molecule in the hydrophobic region.
  • 6,7-Dihydroxy groups : Form hydrogen bonds with Thr766 and Met793 residues.
  • 3-Bromophenylamino group : Enhances hydrophobic interactions and selectivity .

Potency Comparison :

  • IC₅₀ : 6 pM for EGFR, surpassing erlotinib (IC₅₀ = 2 nM) and gefitinib (IC₅₀ = 33 nM) .
  • Selectivity : Minimal activity against HER2 or other kinases due to the bromine substituent’s steric effects .

Advanced Research Questions

Q. How can researchers optimize selectivity for EGFR over structurally similar kinases (e.g., HER2) through structural modifications?

Methodological Answer:

  • Substituent Engineering :
    • C6/C7 hydroxyl groups : Replace with bulkier groups (e.g., ethoxy) to sterically hinder HER2 binding .
    • Bromine Position : Meta-substitution (C3 on phenyl) avoids clashes with HER2’s larger ATP pocket .
  • Computational Modeling : Use molecular dynamics simulations to predict binding affinity shifts. Validate with kinase panel assays .

Table 2: Selectivity Profiling of Analogues

ModificationEGFR IC₅₀ (pM)HER2 IC₅₀ (nM)Selectivity IndexReference
6,7-Dihydroxy (parent)6>1000>166,666
6,7-Diethoxy12>1000>83,333

Q. How should contradictory data on inhibitory activity across cell lines be addressed?

Methodological Answer: Discrepancies often arise from:

  • Cell Line Variability : EGFR expression levels (e.g., A431 vs. HeLa) impact IC₅₀. Normalize data to EGFR copy number .
  • Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) alters competitive inhibition kinetics. Standardize using in vitro kinase assays .
  • Metabolic Stability : Differences in cellular esterase activity may deactivate prodrug analogues. Use stable isotopes (e.g., ¹³C-labeled compound) for pharmacokinetic tracking .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance metabolic stability without compromising potency?

Methodological Answer:

  • Hydroxyl Group Protection : Replace labile hydroxyls with methoxy or trifluoromethyl groups to reduce Phase II metabolism .
  • Halogen Substitution : Bromine at C3 (phenyl) resists cytochrome P450 oxidation compared to chlorine .
  • Prodrug Design : Mask hydroxyl groups as acetyl esters for improved bioavailability, releasing active compound via esterases .

Table 3: SAR of Key Analogues

AnalogueLogPMetabolic Half-life (h)EGFR IC₅₀ (pM)Reference
Parent (6,7-dihydroxy)1.22.56
6,7-Diethoxy2.86.712
6-Trifluoromethyl3.18.218

Propriétés

IUPAC Name

4-(3-bromoanilino)quinazoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCXMIIVHUIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416142
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-86-1
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.